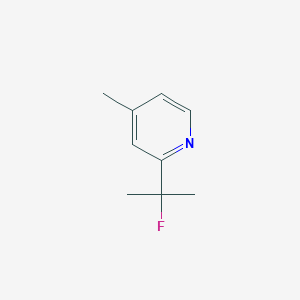
2-(2-Fluoropropan-2-yl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoropropan-2-yl)-4-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a fluorinated isopropyl group and a methyl group attached to the pyridine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropropan-2-yl)-4-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and 2-fluoropropan-2-yl halide.
Nucleophilic Substitution: The 4-methylpyridine undergoes a nucleophilic substitution reaction with the 2-fluoropropan-2-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropropan-2-yl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the pyridine ring into a piperidine ring.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Scientific Research Applications
2-(2-Fluoropropan-2-yl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropropan-2-yl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorinated isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloropropan-2-yl)-4-methylpyridine: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromopropan-2-yl)-4-methylpyridine: Contains a bromine atom instead of fluorine.
2-(2-Hydroxypropan-2-yl)-4-methylpyridine: Features a hydroxyl group instead of fluorine.
Uniqueness
2-(2-Fluoropropan-2-yl)-4-methylpyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-(2-fluoropropan-2-yl)-4-methylpyridine |
InChI |
InChI=1S/C9H12FN/c1-7-4-5-11-8(6-7)9(2,3)10/h4-6H,1-3H3 |
InChI Key |
MWWPCLWNBBMZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


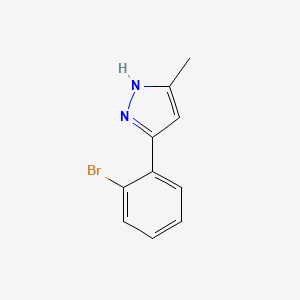
![5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15358312.png)
![1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B15358314.png)
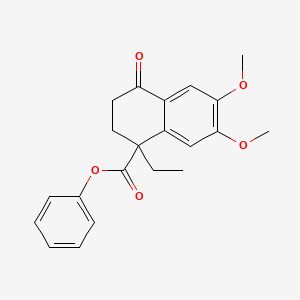
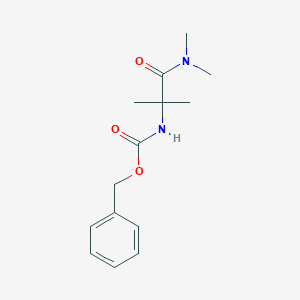
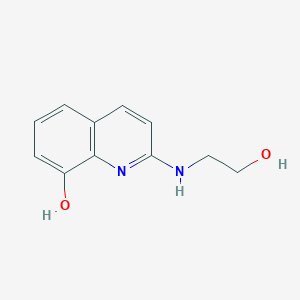
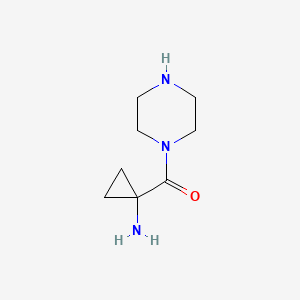

![7-Bromo-2-(bromomethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B15358344.png)

![2,3-dihydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B15358367.png)
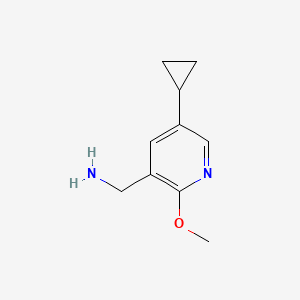

![ethyl 4-[(2-ethoxy-4-methyl-1H-benzimidazol-6-yl)oxy]butanoate](/img/structure/B15358377.png)
